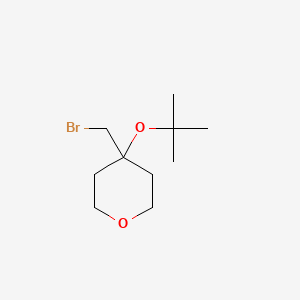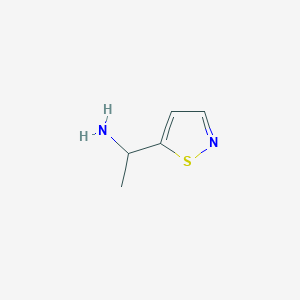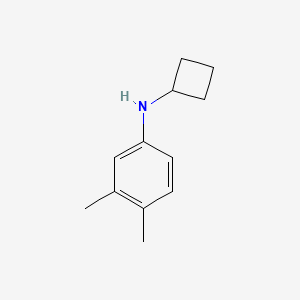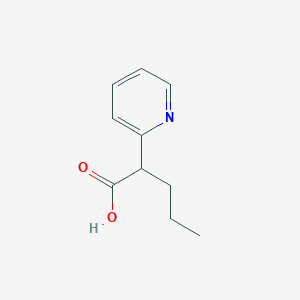![molecular formula C10H17NO2 B13261463 2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13261463.png)
2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound with the molecular formula C10H17NO2 It is characterized by a unique spiro structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2s,4s)-8,8-Dimethyl-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid: This compound shares a similar spirocyclic structure but differs in its functional groups and overall molecular composition.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester: Another spirocyclic compound with distinct functional groups, used in various synthetic applications.
Uniqueness
2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both dimethyl and carboxylic acid functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-9(2)4-10(5-9)6-11-3-7(10)8(12)13/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
IXVUDOXRQJDKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CNCC2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13261413.png)


![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B13261431.png)
![5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one](/img/structure/B13261433.png)
![N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13261445.png)
![3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine](/img/structure/B13261454.png)
